Lithium triisopropyl 2-(5-methoxypyridyl)borate
Description
Lithium triisopropyl 2-(5-methoxypyridyl)borate (CAS: 1256364-38-1) is a lithium borate complex featuring a pyridyl ring substituted with a methoxy group at the 5-position and triisopropyl borate ligands. Its molecular formula is C₁₁H₂₀BLiNO₃, with a molecular weight of 233.10 g/mol. This compound is primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, due to its stability and reactivity as a boron nucleophile . The methoxy group at the 5-position modulates electronic and steric properties, influencing its performance in organic synthesis.
Properties
IUPAC Name |
lithium;(5-methoxypyridin-2-yl)-tri(propan-2-yloxy)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BNO4.Li/c1-11(2)19-16(20-12(3)4,21-13(5)6)15-9-8-14(18-7)10-17-15;/h8-13H,1-7H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLHSQKCIJQZOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC=C(C=C1)OC)(OC(C)C)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BLiNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682081 | |
| Record name | Lithium (5-methoxypyridin-2-yl)tris(propan-2-olato)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256364-38-1 | |
| Record name | Borate(1-), (5-methoxy-2-pyridinyl)tris(2-propanolato)-, lithium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256364-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithium (5-methoxypyridin-2-yl)tris(propan-2-olato)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Lithium-Halogen Exchange Protocol
The most widely adopted method involves a lithium-halogen exchange reaction between 2-bromo-5-methoxypyridine and triisopropylborate. The procedure, adapted from a generalized protocol for pyridylboronates, begins with dissolving 2-bromo-5-methoxypyridine in a toluene-THF solvent mixture under inert argon atmosphere. The solution is cooled to -78°C, and n-butyllithium (2.5 M in hexanes) is added dropwise via syringe pump to generate the lithium pyridyl intermediate. Subsequent quenching with triisopropylborate yields the target borate complex.
Key parameters include:
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Molar ratios : A 1:1.1 molar ratio of 2-bromo-5-methoxypyridine to triisopropylborate ensures complete conversion.
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Solvent system : Toluene-THF (4:1 v/v) balances solubility and reaction kinetics.
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Temperature control : Maintaining -78°C during lithium-halogen exchange prevents side reactions.
Isolation involves concentration under reduced pressure followed by high-vacuum drying at 110°C for 12 hours, achieving yields exceeding 95%.
Large-Scale Synthesis Adaptations
For industrial-scale production, the reaction is conducted in automated reactors with continuous argon purging. A study demonstrated scalability to 34.8 mmol batches, yielding 99% pure product after vacuum drying. Critical adjustments for scale-up include:
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Extended stirring times : 15-hour warming periods ensure complete intermediate formation.
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Solvent volume optimization : Toluene-THF ratios are adjusted to 3:1 to accommodate larger volumes without viscosity issues.
Reaction Optimization and Analytical Validation
Temperature and Stoichiometry Effects
Deviations below -78°C during lithium-halogen exchange result in incomplete lithiation, while higher temperatures promote decomposition. Stoichiometric excess of triisopropylborate (1.1 equiv) compensates for volatility losses during quenching.
Purity and Characterization
Post-synthesis purification via silica gel chromatography (ethyl acetate eluent) removes residual ligands. Nuclear magnetic resonance (NMR) analysis confirms structural integrity:
Comparative Data on Synthesis Protocols
The table below consolidates reaction parameters from peer-reviewed studies:
| Parameter | Source | Source |
|---|---|---|
| Scale | 15 mmol | 34.8 mmol |
| Solvent Ratio | Toluene-THF (4:1) | Toluene-THF (3:1) |
| n-BuLi Equiv | 1.1 | 1.1 |
| Yield | 90–96% | 99% |
| Purification | Silica gel | Vacuum drying |
Alternative Methodologies and Limitations
While palladium-catalyzed borylation has been explored for analogous compounds, the lithium-halogen exchange method remains superior for 5-methoxy derivatives due to:
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Functional group tolerance : Methoxy groups resist elimination under strongly basic conditions.
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Stereochemical retention : The configuration at the pyridyl ring is preserved during lithiation.
Challenges include the need for cryogenic conditions and stringent anhydrous handling, which complicate industrial adoption .
Chemical Reactions Analysis
Lithium triisopropyl 2-(5-methoxypyridyl)borate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents to form corresponding borate esters.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It can participate in substitution reactions where the lithium atom is replaced by other metal ions or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various metal halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Lithium triisopropyl 2-(5-methoxypyridyl)borate is primarily utilized as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It serves as a nucleophile in Suzuki-Miyaura coupling reactions, which are essential for constructing complex organic molecules.
- Case Study : In a study reported by researchers, lithium triisopropyl borates were successfully employed as nucleophiles in Suzuki-Miyaura reactions involving sensitive heterocycles. The results demonstrated high yields and efficiency, highlighting the compound's utility in synthesizing bioactive heteroaryl products .
Medicinal Chemistry
The compound's ability to form stable complexes with various biomolecules positions it as a candidate for drug delivery systems and pharmaceutical development. Its stability under physiological conditions allows for potential therapeutic applications.
- Research Insight : Ongoing studies are investigating the role of this compound in synthesizing biologically active compounds that could lead to new drug candidates .
Material Science
In material science, lithium triisopropyl borates are being explored for their applications in producing advanced materials, including polymers and ceramics. The compound's unique properties contribute to enhancing the performance characteristics of these materials.
Mechanism of Action
The mechanism of action of Lithium triisopropyl 2-(5-methoxypyridyl)borate involves its interaction with molecular targets through its boron and lithium atoms. These interactions can lead to the formation of stable complexes with other molecules, influencing various chemical pathways. The exact molecular targets and pathways depend on the specific application and conditions under which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on the Pyridyl Ring
The electronic and steric properties of lithium pyridylborates are highly dependent on substituent type and position. Key comparisons include:
Electron-Donating vs. Electron-Withdrawing Groups
- 5-Methoxy substituent (target compound): The methoxy group donates electron density via resonance, activating the pyridyl ring for electrophilic coupling reactions. This enhances transmetallation efficiency in Suzuki-Miyaura reactions .
- 4-Trifluoromethyl substituent (CAS: 2095458-45-8): The strong electron-withdrawing CF₃ group decreases ring electron density, which may hinder coupling efficiency but improve solubility in fluorinated solvents .
Positional Isomerism (5- vs. 6-Substituents)
Borate Ligand Modifications
The choice of borate ligands (triisopropyl vs. trihydroxy) significantly impacts solubility and stability:
- Triisopropyl borate: Enhances solubility in nonpolar solvents (e.g., THF, toluene) and stabilizes the boron center against hydrolysis, making it ideal for organometallic reactions .
- Trihydroxy borate (CID: 56973065): Polar hydroxyl groups increase hydrophilicity, favoring aqueous-phase reactions but reducing stability in organic media .
Comparative Data Table
Biological Activity
Lithium triisopropyl 2-(5-methoxypyridyl)borate (LTB) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C15H27BLiNO4
- Molecular Weight : 303.13 g/mol
- CAS Number : 1256364-38-1
The compound is synthesized through the reaction of triisopropyl borate with 2-(5-methoxypyridyl)lithium, typically in an inert atmosphere using solvents like tetrahydrofuran (THF) to facilitate the reaction.
The biological activity of this compound is primarily attributed to its interactions mediated by the lithium and boron atoms. These interactions can form stable complexes with various biomolecules, influencing numerous biochemical pathways. The exact molecular targets and pathways remain under investigation, but they are believed to involve nucleophilic attacks in chemical reactions, particularly in the context of organic synthesis and medicinal chemistry .
1. Drug Development
Research indicates that LTB may have therapeutic applications, particularly in drug development processes. Its stability and reactivity make it a suitable candidate for creating complex organic molecules that could serve as pharmaceutical agents .
2. Suzuki-Miyaura Coupling Reactions
Lithium triisopropyl borates, including LTB, have been effectively utilized as nucleophiles in Suzuki-Miyaura coupling reactions. These reactions are crucial in synthesizing a wide range of heterocyclic compounds, which are often biologically active. Studies demonstrate that LTB can couple with various electrophiles under mild conditions, yielding good to excellent product yields .
Case Study 1: Stability and Reactivity
A study published in Organic Letters demonstrated that LTBs are remarkably stable at room temperature under air, maintaining their reactivity even after prolonged storage. This stability allows for the efficient coupling of sensitive substrates without significant degradation, making LTB a valuable reagent in synthetic organic chemistry .
Case Study 2: Biological Activity Assessment
Research on the biological activity of LTB is still emerging. Preliminary investigations suggest that compounds derived from LTB may exhibit anti-inflammatory properties and potential neuroprotective effects, although comprehensive studies are necessary to fully elucidate these activities .
Comparative Analysis
| Compound Name | Structure Similarity | Biological Activity | Stability |
|---|---|---|---|
| Lithium triisopropyl 2-(5-methylpyridyl)borate | Similar structure with a methyl group | Moderate activity in organic synthesis | High |
| Lithium triisopropyl 2-(6-methoxypyridyl)borate | Similar structure with methoxy at a different position | Emerging applications in drug synthesis | High |
Q & A
Q. What are the recommended synthetic routes for preparing lithium triisopropyl 2-(5-methoxypyridyl)borate, and how can purity be optimized?
- Methodological Answer : The compound is synthesized via transmetallation. A typical protocol involves:
Generating a lithiated 5-methoxy-2-pyridyl intermediate using n-BuLi or LDA in anhydrous THF at −78°C.
Quenching with triisopropyl borate (CAS 5419-55-6, stored at 0–6°C ).
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store at 2–8°C under inert gas (Ar/N) in flame-sealed ampoules. Avoid exposure to moisture (hydrolyzes to boric acid) and light. Shelf life: 6–12 months .
Advanced Research Questions
Q. How does the electronic structure of the 5-methoxypyridyl ligand influence reactivity in cross-coupling reactions?
- Methodological Answer : The 5-methoxy group enhances electron density on the pyridyl ring, stabilizing Pd(0) intermediates in Suzuki-Miyaura couplings. Computational studies (DFT) reveal:
Q. How can computational modeling predict collision cross-sections and ion mobility of this borate in mass spectrometry?
Q. How to resolve contradictions in observed 11^{11}11B NMR chemical shifts versus literature values?
- Methodological Answer : Discrepancies arise from solvent polarity or Li coordination. Mitigation steps:
Use consistent solvents (e.g., CDCl vs. DMSO-d shifts by ±2 ppm).
Add EDTA to chelate trace Li and reduce line broadening.
Validate with high-field NMR (≥500 MHz) and external standards (BF·OEt at δ 0.0 ppm) .
Q. What are the thermal decomposition pathways of this compound under inert vs. oxidative conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
